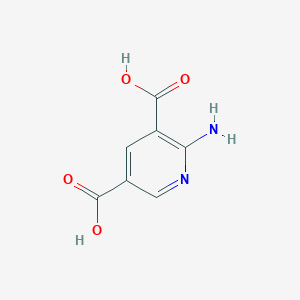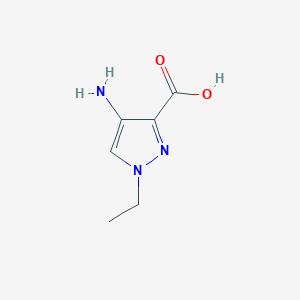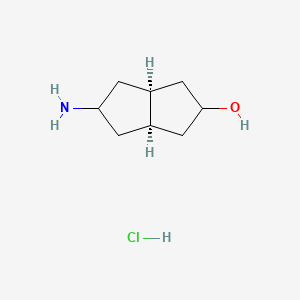
2-aminopyridine-3,5-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminopyridine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.14 . It is a solid substance and is known for its use in the synthesis of diverse biological molecules .
Synthesis Analysis
A series of new compounds can be prepared from reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) .
Chemical Reactions Analysis
2-Aminopyridine is a significant synthetic synthon, with unique dual nucleophilic structure . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 182.14 .
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid utilizing CO2 in an ionic liquid highlights an environmentally benign synthesis route. This method avoids the use of volatile and toxic solvents and catalysts, emphasizing the role of 2-aminopyridine derivatives in sustainable chemistry (Feng et al., 2010).
Metal-Organic Frameworks (MOFs)
2,2′-Bipyridine-5,5′-dicarboxylic acid, a derivative of 2-aminopyridine-3,5-dicarboxylic acid, was used to synthesize a zirconium-based MOF for H2S removal. This application underscores the structural utility of 2-aminopyridine derivatives in creating functional materials for environmental remediation (Nickerl et al., 2014).
Molecular Structure and Dynamics
The molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid were explored through X-ray diffraction and spectroscopy, providing fundamental insights into the behavior of this compound at the molecular level. Such studies are crucial for understanding the physicochemical properties of 2-aminopyridine derivatives (Pawlukojć et al., 2007).
Prion Inhibition
2-Aminopyridine-3,5-dicarbonitrile-based compounds, structurally related to this compound, were identified as inhibitors of prion replication in cultured cells. This discovery opens avenues for therapeutic applications against prion diseases (May et al., 2007).
Ribonucleotide Reductase Inhibition
The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, related to this compound, was evaluated as a ribonucleotide reductase inhibitor, showcasing its potential in cancer therapy through the modulation of DNA synthesis (Wadler et al., 2004).
Wirkmechanismus
Target of Action
2-Aminopyridine-3,5-dicarboxylic Acid is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Mode of Action
It is known that this compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Biochemical Pathways
It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may interact with multiple biochemical pathways.
Result of Action
Given its use in the synthesis of diverse biological molecules , it is likely that this compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that the compound’s action may be influenced by factors such as the presence of other compounds and the physical and chemical conditions of the environment.
Safety and Hazards
Zukünftige Richtungen
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid show structural diversity arising from the addition of templates into the reaction systems . This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .
Biochemische Analyse
Biochemical Properties
2-Aminopyridine-3,5-dicarboxylic Acid is known for its role in the synthesis of diverse biological molecules . It interacts with various enzymes and proteins, serving as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Cellular Effects
This compound has been used as a general probe for the interrogation of RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to permeate biological membranes, particularly in bacteria . This allows it to significantly outperform NAI when probing RNA structure in vivo .
Temporal Effects in Laboratory Settings
It has been noted for its efficiency and accuracy, suggesting that it may rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Transport and Distribution
This compound has shown an increased ability to permeate biological membranes, particularly in bacteria . This suggests that it may have a significant impact on its transport and distribution within cells and tissues.
Subcellular Localization
Given its ability to permeate biological membranes, it may be distributed across various subcellular compartments .
Eigenschaften
IUPAC Name |
2-aminopyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPFCOWTKBYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2757645.png)



![1-[4-[4-(5-Fluoropyridin-3-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2757650.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone](/img/structure/B2757652.png)

